molecular formula C18H29N3O B11794034 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one

Cat. No.: B11794034
M. Wt: 303.4 g/mol
InChI Key: WTCGRYPKYZKMFN-LWKPJOBUSA-N
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Description

This compound features a chiral piperidine core substituted with a benzyl(isopropyl)amino group at the 3S position and a 2-aminopropan-1-one moiety.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1

InChI Key

WTCGRYPKYZKMFN-LWKPJOBUSA-N

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)C(C)N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and amino groups. One common method involves the reaction of a piperidine derivative with benzylamine and isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 2-Amino-1-[(3S)-3-[Methyl(Propan-2-yl)Amino]Piperidin-1-yl]Propan-1-One

  • Structural Difference: Methyl group replaces benzyl in the amino substitution .
  • Implications: Reduced steric bulk and lipophilicity compared to the benzyl-containing analog. Potentially lower receptor affinity due to diminished π-π interactions.
  • Applications: Not explicitly stated, but methyl substitution may improve solubility for CNS-targeting agents.

Tubulysin Analog: (1R,3R)-4-Methyl-3-[Methyl(N-{[(2R)-1-Methylpiperidin-2-yl]Carbonyl}-L-Isoleucyl)Amino]-1-(4-[(2S)-1-Oxo-3-Phenyl-1-(Piperidin-1-yl)Propan-2-yl]Carbamoyl)-1,3-Thiazol-2-yl)Pentyl Acetate

  • Structural Difference : Incorporates a thiazolyl-carbamoyl group and acetylated side chain .
  • Biological Activity : Designed as an antibody-drug conjugate (ADC) payload with cytotoxic properties.
  • Key Data : Synthesized in 22% yield, indicating moderate reactivity during coupling .

Boron-Containing Analog: 3-Phenyl-1-(3-(1-Phenyl-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Propan-2-yl)Bicyclo[1.1.1]Pentan-1-yl)Propan-1-One

  • Structural Difference : Bicyclo[1.1.1]pentane and dioxaborolane groups enhance three-dimensionality and boron-mediated reactivity .
  • Applications: Potential use in boron neutron capture therapy (BNCT) or as a synthetic intermediate.
  • Synthesis : Obtained as a pale-yellow oil in 45% yield .

HDAC Modulators: (R)-2-Amino-1-(5-((4-(6-Fluorobenzo[d]Isoxazol-3-yl)Piperidin-1-yl)Methyl)Isoindolin-2-yl)-3-(1-Methyl-1H-Indol-3-yl)Propan-1-One (PS48)

  • Structural Difference : Fluorobenzoisoxazole and indole substituents enhance HDAC isoform selectivity .
  • Biological Activity : Class I HDAC inhibition with 62% synthesis yield .
  • Physicochemical Data : 1H NMR confirms stereochemistry and purity .

Piperidine-Benzoyl Analog: (R)-2-Amino-1-(4-Benzoylpiperidin-1-yl)-3-(2,4-Dichlorophenyl)Propan-1-One (PS1)

  • Structural Difference : Benzoyl and dichlorophenyl groups increase aromatic interactions .
  • Synthesis : Refined via column chromatography (54% yield), suggesting stability under acidic conditions .

Pyrrolidine-Based Analog: (S)-2-Amino-1-((S)-3-(Benzyl(Isopropyl)Amino)Pyrrolidin-1-yl)Propan-1-One

  • Structural Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered) .
  • Implications : Altered conformational flexibility and hydrogen-bonding capacity.
  • Applications : Intermediate in peptide mimetics (CAS: 1401667-77-3) .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Biological Activity/Application Yield/Data Reference
Target Compound Piperidine 3S-Benzyl(isopropyl)amino, 2-aminopropan-1-one Not explicitly reported N/A N/A
2-Amino-1-[(3S)-3-[Methyl(isopropyl)amino]piperidin-1-yl]propan-1-one Piperidine 3S-Methyl(isopropyl)amino Likely CNS-targeting N/A
Tubulysin Analog (17g) Piperidine/Thiazole Thiazolyl-carbamoyl, acetylated side chain Cytotoxic (ADC payload) 22%
Boron-Containing Analog (50) Bicyclo[1.1.1]pentane Dioxaborolane, phenyl groups BNCT candidate 45%
HDAC Modulator (PS48) Isoindoline/Piperidine Fluorobenzoisoxazole, indole Class I HDAC inhibition 62%
PS1 Piperidine 4-Benzoyl, 2,4-dichlorophenyl HDAC/pharmacokinetic studies 54%
Pyrrolidine Analog (HR414186) Pyrrolidine 3S-Benzyl(isopropyl)amino Peptide mimetic intermediate Discontinued

Key Findings and Implications

  • Substituent Effects : Benzyl groups (target compound) improve lipophilicity and receptor binding compared to methyl analogs, while halogenated aromatics (e.g., PS1) enhance electronic interactions .
  • Synthetic Feasibility : Moderate yields (22–62%) in analogs highlight challenges in stereochemical control and functional group compatibility .

Biological Activity

The compound 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • IUPAC Name : 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one

Structural Features

The compound features:

  • An amino group (-NH₂) that may contribute to its reactivity and interaction with biological targets.
  • A piperidine ring which is often associated with various pharmacological activities.
  • A benzyl group that can enhance lipophilicity, potentially improving membrane permeability.

Research indicates that compounds similar to 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin . The following mechanisms have been proposed based on structural analogs:

  • Dopaminergic Activity : Compounds with piperidine structures often exhibit dopaminergic properties, influencing mood and behavior.
  • Serotonergic Modulation : The presence of amino groups suggests potential interactions with serotonin receptors, which could affect anxiety and depression.

Pharmacological Effects

The biological activity of the compound can be categorized into several pharmacological effects:

Effect TypeDescription
Antidepressant Potential modulation of serotonin pathways, leading to mood enhancement.
Anxiolytic Possible reduction in anxiety symptoms through serotonergic activity.
Cognitive Enhancement May improve cognitive functions through dopaminergic stimulation.

In Vitro Studies

A study conducted on derivatives of similar compounds demonstrated selective toxicity against glioma cell lines, indicating potential anti-cancer properties. The IC₅₀ values for these compounds were measured, revealing effective concentrations for inducing cell death.

Compound IDCell LineIC₅₀ (nM)
5D42316
6LN31945

These findings suggest that the compound may possess cytotoxic properties that warrant further investigation in cancer research.

In Vivo Studies

Research on similar piperidine derivatives has shown promising results in animal models for treating neurodegenerative diseases. For instance, compounds exhibiting similar structural features have been tested for their ability to cross the blood-brain barrier and modulate neuroinflammatory responses.

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